molecular formula C21H25ClO7 B600843 Dapagliflozin impurity CAS No. 960404-86-8

Dapagliflozin impurity

Cat. No.: B600843
CAS No.: 960404-86-8
M. Wt: 424.9 g/mol
InChI Key: KYDGWGYAUCJZDV-ADAARDCZSA-N
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Description

Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is used to treat type 2 diabetes. During its synthesis and storage, impurities arise from incomplete reactions, degradation, or residual starting materials. These impurities, categorized as process-related or degradation products, must be rigorously controlled to meet regulatory standards (e.g., FDA, EMA) for drug safety and efficacy . Key impurities include:

  • Process-related impurities: Residual starting materials (e.g., 5-Bromo-2-chlorobenzoic acid), intermediates, and byproducts like Dapagliflozin Impurity B (C21H25ClO6) .
  • Degradation products: Formed under stress conditions (e.g., heat, pH extremes), such as Dapagliflozin Hydroperoxide Impurity (C21H25ClO8) .

Scientific Research Applications

Analytical Methods for Impurity Detection

The detection and quantification of dapagliflozin impurities are essential for ensuring drug quality and compliance with regulatory standards. Various analytical techniques have been developed:

  • High-Performance Liquid Chromatography (HPLC) : This method is widely utilized for separating and quantifying dapagliflozin and its impurities. Studies have demonstrated successful elution of multiple impurities alongside dapagliflozin, with specific retention times identified for each component .
  • Ultra-Performance Liquid Chromatography (UPLC) : UPLC has been shown to provide higher resolution and faster analysis times compared to traditional HPLC. For example, a study reported the limits of detection and quantification for dapagliflozin and its impurities, confirming the method's sensitivity .
  • Method Validation : Validation studies confirm the specificity, linearity, accuracy, and precision of these analytical methods. Results indicated satisfactory recovery rates and low relative standard deviations, affirming their reliability for routine analysis .

Clinical Implications of Dapagliflozin Impurities

The presence of impurities can significantly affect the pharmacological profile of dapagliflozin:

  • Toxicity Assessment : Research has indicated that certain impurities may exhibit cytotoxic effects at varying concentrations. For instance, one impurity was found to reduce cell viability significantly at concentrations as low as 10 µM . Understanding these effects is crucial for evaluating the overall safety profile of dapagliflozin formulations.
  • Impact on Efficacy : Impurities can potentially alter the therapeutic effectiveness of dapagliflozin. Studies assessing the pharmacokinetics of dapagliflozin in the presence of impurities are necessary to ensure that patients receive optimal therapeutic benefits without adverse effects.

Case Studies

Several case studies highlight the importance of monitoring dapagliflozin impurities in pharmaceutical development:

  • Study on Stability : A study evaluated the stability of dapagliflozin under various stress conditions (acidic, alkaline, oxidative). It was found that degradation products did not interfere with impurity analysis, ensuring reliable quality control during manufacturing .
  • Comparative Outcomes in Clinical Trials : A recent multicenter study compared outcomes between patients treated with empagliflozin and dapagliflozin. The presence of impurities in dapagliflozin formulations was considered when analyzing treatment efficacy and safety profiles .

Mechanism of Action

The impurities of dapagliflozin do not have a direct therapeutic effect but can influence the overall stability and efficacy of the drug. The primary mechanism of action of dapagliflozin involves inhibiting the sodium-glucose co-transporter 2, which reduces glucose reabsorption in the kidneys and promotes glucose excretion .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Dapagliflozin impurities share structural motifs with those of other SGLT2 inhibitors, such as Empagliflozin and Canagliflozin , due to analogous synthetic pathways. Below is a comparative analysis:

Table 1: Key Impurities in Dapagliflozin vs. Empagliflozin

Impurity Name Source Drug Molecular Formula CAS Number Formation Pathway Detection Method
Dapagliflozin Impurity B Dapagliflozin C21H25ClO6 1469910-83-5 Process-related byproduct HPLC (RP-HPLC)
Empagliflozin Intermediate A Empagliflozin C23H27ClO7 N/A Residual starting material HPLC
Dapagliflozin Hydroperoxide Dapagliflozin C21H25ClO8 2452300-94-4 Oxidative degradation LC-MS
Empagliflozin IMPC Empagliflozin C15H14ClIO N/A Ring-opened degradation product HPLC

Key Findings :

  • Structural Similarities : Both drugs exhibit chloro-substituted aromatic rings in their impurities, reflecting shared synthetic routes involving halogenated intermediates .
  • Degradation Pathways : Dapagliflozin degrades rapidly under acidic/alkaline conditions (e.g., total impurities increase by 1.5% at pH 3.0 in 3 days ), while Empagliflozan forms ring-opened products (IMPC) under similar stress .

Stability and Detection Methods

Table 2: Stability and Analytical Parameters

Parameter This compound B Empagliflozin IMPC
Linearity Range 0.1–1.5 µg/mL (R² >0.99) 0.05–2.0 µg/mL
LOD/LOQ 0.03 µg/mL / 0.1 µg/mL 0.02 µg/mL / 0.06 µg/mL
Chromatographic Resolution >2.0 >1.8
Degradation Rate 0.8% at 40°C/75% RH in 1 week 1.2% at 40°C/75% RH

Analytical Insights :

  • HPLC Methods : Both impurities are quantified using reversed-phase HPLC with UV detection, though Dapagliflozin requires a pH 6.8 mobile phase for optimal stability .
  • Sensitivity : Empagliflozan impurities exhibit lower detection limits due to higher UV absorption .

Regulatory and Control Strategies

Regulatory Thresholds

  • ICH Guidelines : Impurities exceeding 0.1% require identification and toxicological evaluation .
  • Dapagliflozin-Specific Limits : Total impurities capped at 0.5% in final formulations, with individual impurities ≤0.3% .

Mitigation Strategies

  • Process Optimization : Reducing side reactions via controlled temperature and pH during synthesis .
  • Purification : Chromatography and recrystallization to remove 5-BC and 4-BC impurities .
  • Stability Testing : Storage at neutral pH (6.0–6.8) minimizes degradation .

Biological Activity

Dapagliflozin impurity, specifically known as this compound A, is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor widely used in the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential implications in clinical settings.

Overview of Dapagliflozin and Its Impurities

Dapagliflozin is primarily utilized for its ability to lower blood glucose levels by inhibiting the SGLT2 transporter in the kidneys, promoting glucose excretion through urine. However, impurities such as this compound A have raised concerns regarding their biological activity and safety profile. This impurity is classified as a genotoxic compound, which can potentially damage genetic material at low concentrations .

Biological Activity

Mechanism of Action:

  • Dapagliflozin and its impurities function by inhibiting SGLT2, leading to reduced reabsorption of glucose in the renal tubules. This results in increased urinary glucose excretion and subsequently lowers blood glucose levels .
  • The presence of impurities like this compound A may alter the overall pharmacodynamics and pharmacokinetics of the drug, potentially leading to unexpected biological responses.

Pharmacological Effects:

  • Studies have shown that dapagliflozin effectively reduces fasting plasma glucose and improves glycemic control in diabetic patients. In animal models, it has demonstrated significant anti-hyperglycemic activity .
  • Dapagliflozin's impact on metabolic pathways has been investigated through various clinical trials. For instance, a study involving heart failure patients highlighted changes in metabolite clusters associated with energy metabolism when treated with dapagliflozin .

Case Studies and Clinical Findings

1. Efficacy in Heart Failure:
A placebo-controlled trial known as DEFINE-HF assessed the effects of dapagliflozin on patients with heart failure with reduced ejection fraction (HFrEF). The study found that dapagliflozin treatment was associated with improved metabolic profiles, including increased ketone bodies and alterations in acylcarnitine levels, which are indicative of enhanced fatty acid oxidation .

2. Renal Outcomes:
The DARWIN-T2D study evaluated renal endpoints in type 2 diabetes patients treated with dapagliflozin compared to other glucose-lowering therapies. Results indicated that dapagliflozin had a favorable effect on albumin excretion rates (AER) and estimated glomerular filtration rates (eGFR), confirming its antiproteinuric effects despite a mild decline in eGFR .

Impurity Characterization and Safety Profile

Characterization:
this compound A has been characterized using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR). These methods confirm its structure and purity levels, which are critical for ensuring patient safety .

Safety Concerns:
The genotoxic nature of this compound A necessitates careful monitoring during drug development and clinical use. Regulatory agencies emphasize the importance of controlling impurities to minimize potential risks associated with genetic damage .

Summary Table: Biological Activity of this compound

Parameter Dapagliflozin This compound A
Mechanism of Action SGLT2 InhibitionPotentially altered SGLT2 effects
Primary Use Type 2 DiabetesSafety concerns due to genotoxicity
Clinical Efficacy Reduces blood glucoseUnknown impact on efficacy
Metabolic Effects Improves metabolic profilesMay interfere with metabolic pathways
Regulatory Status ApprovedRequires monitoring for safety

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying process-related impurities in dapagliflozin (DPF)?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method using an Xbridge Phenyl C18 column (250 × 4.6 mm, 5 μm) with gradient elution (0.05% aqueous trifluoroacetic acid and acetonitrile) is widely validated for separating DPF, 5-BC, and 4-BC impurities. This method achieves specificity with retention times of 7.3 min (DPF), 7.9 min (5-BC), and 17.1 min (4-BC), along with linearity (R² > 0.999), precision (RSD ≤ 2%), and compliance with ICH Q3A thresholds (0.15% for known impurities) .

Q. How should researchers validate an HPLC method for impurity analysis in DPF?

Method validation must include:

  • Specificity : Ensure no interference from placebo or degradation products at analyte retention times (e.g., using LC-MS for degradant identification) .
  • Linearity : Test over 50–150% of the target concentration range (R² ≥ 0.999) .
  • Precision : Assess repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2% .
  • Accuracy : Recovery studies within 98–102% .
  • LOD/LOQ : For 5-BC and 4-BC, reported LODs are 0.000053 ppm and 0.0000165 ppm, respectively .

Q. What are the critical process-related impurities in DPF synthesis, and how do they impact drug quality?

5-Bromo-2-chlorobenzoic acid (5-BC) and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene (4-BC) are key impurities originating from starting materials. Their presence above 0.15% can reduce drug efficacy by altering pharmacokinetic profiles or inducing toxicity. Stability studies under ICH stress conditions (acid/base hydrolysis, oxidation) are essential to monitor degradation pathways .

Advanced Research Questions

Q. How can researchers optimize HPLC parameters using a Design of Experiments (DOE) approach for impurity analysis?

DOE systematically evaluates variables like mobile phase composition, flow rate, and column temperature. For example, a hydrotropic solubilization-assisted DOE-RP-HPLC method optimizes sensitivity and resolution while reducing run time (<20 min). Response surface methodology (RSM) identifies robust conditions, minimizing costly trial-and-error experimentation .

Q. What strategies resolve co-eluting impurities or degradants in DPF analysis?

  • LC-MS Coupling : Characterize degradants by comparing [M+H]⁺ ion fragmentation patterns. For instance, base degradation of DPF yields 2-(3-(4-ethoxy benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxymethyl)-2H-pyran-3,4,5-triol, identifiable via mass shifts .
  • Column Selectivity : Use phenyl-based columns (e.g., Xbridge Phenyl) for enhanced π-π interactions with aromatic impurities .
  • Gradient Adjustment : Fine-tune acetonitrile gradients to separate structurally similar impurities .

Q. How can researchers address discrepancies in impurity quantification across different analytical batches?

  • System Suitability Tests (SST) : Mandate daily checks for theoretical plates (>2000), tailing factor (≤2), and resolution (>2) .
  • Ruggedness Testing : Evaluate inter-laboratory reproducibility by varying columns, detectors, or analysts .
  • Cross-Validation : Compare results with orthogonal methods (e.g., NMR or FTIR) for high-confidence identification .

Q. What are the regulatory challenges in impurity profiling, and how can they be mitigated?

  • Data Gaps : Lack of impurity reference standards (e.g., Ethyldapagliflozin) complicates method validation. Collaborate with pharmacopeial bodies to synthesize certified standards .
  • Evolving Guidelines : Align with ICH Q3A, FDA, and EMA requirements by documenting forced degradation studies, toxicological risk assessments, and batch-to-batch variability .

Q. How do degradation pathways of DPF inform formulation stability and storage conditions?

Acidic conditions hydrolyze the glycosidic bond, while oxidation targets the ethoxybenzyl group. Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify major degradants, guiding packaging recommendations (e.g., controlled room temperature, desiccants) to extend shelf life .

Q. Methodological Reference Tables

Parameter 5-BC Impurity 4-BC Impurity DPF
Retention Time (min)7.917.17.3
LOD (ppm)0.0000530.00001650.0001
LOQ (ppm)0.000160.000050.0003
ICH Threshold0.15%0.15%N/A
Degradation ProductsBase-induced cleavageAcid-induced hydrolysisMultiple (Fig. 8 in )

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDGWGYAUCJZDV-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960404-86-8
Record name 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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